Dichlorotetrafluoropropane

Description

Contextualization within Halocarbon Chemistry and Environmental Science Research

Dichlorotetrafluoropropane (B132746) belongs to the class of chemical compounds known as halocarbons, which are hydrocarbons where one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). gouv.qc.ca Specifically, it is classified as a hydrochlorofluorocarbon (HCFC), meaning its structure contains hydrogen, chlorine, fluorine, and carbon atoms. epa.gov Halocarbons, including chlorofluorocarbons (CFCs) and HCFCs, were historically valued for their stability, low toxicity, and non-flammability, leading to widespread use as refrigerants, propellants, and solvents. ontosight.ai

The focus of research on halocarbons shifted dramatically with the discovery of their significant environmental impact. ontosight.ai These stable compounds are not easily broken down in the lower atmosphere (troposphere) and can drift into the stratosphere. epa.gov Once in the stratosphere, they are exposed to intense ultraviolet (UV) radiation, which causes them to decompose and release chlorine or bromine atoms. These halogen atoms catalytically destroy ozone molecules, leading to the depletion of the protective ozone layer, which shields the Earth from harmful UV radiation. epa.govontosight.ai This discovery placed halocarbons, including this compound, at the center of environmental science research, focusing on atmospheric chemistry, ozone depletion, and climate change. tropos.deebsco.com

Historical Academic Perspectives and Evolving Research Interests in this compound

Initial academic interest in compounds like this compound was driven by their utility in various industrial applications. ontosight.ai Research focused on synthesizing and characterizing these compounds to optimize their physical properties for use as refrigerants and aerosol propellants. ontosight.ai

The perspective on these chemicals began to evolve in the latter half of the 20th century as scientific evidence linked them to stratospheric ozone depletion. ebsco.com This led to a major shift in research interests. The focus moved from application to environmental fate and impact. A significant milestone was the establishment of the Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty designed to phase out the production and consumption of ozone-depleting substances. ontosight.aiwikipedia.org

Consequently, research on this compound and other HCFCs became driven by regulatory frameworks and environmental concerns. europa.eueuropa.eu Academic investigations now concentrate on monitoring their atmospheric concentrations, understanding their degradation pathways, and quantifying their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). epa.gov Furthermore, a substantial area of research is dedicated to developing and evaluating environmentally safer alternatives, such as hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have a lower or zero ODP. ontosight.ai

Significance of Isomerism in this compound Academic Investigations

Isomerism is a critical concept in the study of this compound. Isomers are molecules that have the same molecular formula but different arrangements of atoms in space. wikipedia.org This difference in atomic arrangement can lead to distinct physical and chemical properties. youtube.comgammadata.se For this compound (C₃H₂Cl₂F₄), multiple structural isomers exist, where the chlorine and fluorine atoms are attached to the three-carbon chain in different positions. wikipedia.orgpca.state.mn.us

The differentiation of isomers is crucial for several reasons. Firstly, the physical properties, such as boiling point and vapor pressure, can vary between isomers, affecting their suitability for specific applications. Secondly, and more importantly from an environmental perspective, the atmospheric lifetime, ODP, and GWP can differ among isomers of the same compound. epa.gov Regulatory bodies often list substances and specify that the listing includes all of its isomers. pca.state.mn.usepd.gov.hkgovinfo.gov

Academic investigations, therefore, require precise analytical techniques to separate and identify different isomers. nih.gov Methods like high-resolution mass spectrometry and vibrational spectroscopy (FTIR) are employed to distinguish between isomers that might otherwise be difficult to differentiate. gammadata.selcms.czyale.edu This isomer-specific analysis is essential for accurately assessing the environmental impact of a substance and for ensuring compliance with international regulations. yale.edu

Overview of Advanced Research Domains Pertinent to this compound

Advanced research on this compound is primarily situated within atmospheric science and analytical chemistry. A key domain is the development of sophisticated atmospheric chemistry models. tropos.dersc.org These models simulate the transport, transformation, and fate of substances like this compound in the atmosphere, helping to predict their contribution to ozone depletion and climate change. rsc.orgmpic.de

Another significant area of advanced research involves the use of highly sensitive analytical instrumentation for in-situ measurements and laboratory studies. mpic.de Techniques such as mass spectrometry coupled with various fragmentation methods (e.g., CID, HCD, UVPD) and isomer-selective laser spectroscopy are used to identify and quantify specific isomers of this compound, even at trace concentrations in complex environmental samples. lcms.czyale.edu These studies provide critical data for validating atmospheric models and understanding the chemical reaction mechanisms that govern the breakdown of these compounds in the atmosphere. fluorine1.ru

Furthermore, ongoing research focuses on the synthesis and evaluation of novel compounds that can serve as replacements for HCFCs. chemicalsamerica.comharvard.eduthornhill-ar.com This research aims to identify alternatives with zero ODP, low GWP, and suitable performance characteristics for various applications.

Data Tables

Isomers of this compound (C₃H₂Cl₂F₄)

This table lists some of the known isomers of this compound. The designation, such as "HCFC-234aa," provides information about the distribution of fluorine, hydrogen, and chlorine atoms on the carbon backbone.

| Designation | Chemical Name | CAS Number |

| HCFC-234 | This compound | 127564-83-4 |

| HCFC-234aa | 2,2-Dichloro-1,1,3,3-tetrafluoropropane | - |

| HCFC-234db | 1,2-Dichloro-1,2,3,3-tetrafluoropropane | 425-94-5 |

| HCFC-234fa | 1,3-Dichloro-1,1,3,3-tetrafluoropropane | 76140-39-1 |

| HCFC-234ca | 1,3-Dichloro-1,2,2,3-tetrafluoropropane | 70341-81-0 |

Data sourced from references wikipedia.orgpca.state.mn.usyaskawa-global.commass.gov.

Environmental Properties of this compound (HCFC-234)

This table summarizes the key environmental impact metrics for the group of isomers designated as HCFC-234. The Ozone Depletion Potential (ODP) is a relative measure of the substance's ability to destroy stratospheric ozone, while the Global Warming Potential (GWP) is a measure of its contribution to global warming relative to carbon dioxide.

| Property | Value Range |

| Ozone Depletion Potential (ODP) | 0.01 - 0.28 |

| Global Warming Potential (GWP) - 100-year | 3490 (specific value for one context) |

Data sourced from references epa.goveuropa.eueuropa.euiaeg.comgazette.gc.ca. Note that ODP and GWP can vary among specific isomers.

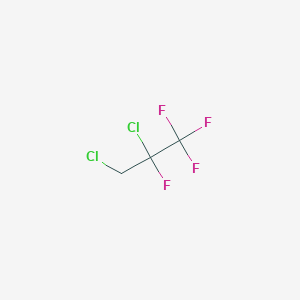

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCOMRPWMOCMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925910 | |

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149329-25-9 | |

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Dichlorotetrafluoropropane

Contemporary Synthesis Pathways and Innovations in Dichlorotetrafluoropropane (B132746) Production

The synthesis of specific halocarbons such as this compound involves precise chemical strategies to control the placement of halogen atoms on the propane (B168953) backbone. Modern advancements focus on improving efficiency, selectivity, and the ability to rapidly screen for optimal production methods.

Novel Fluorination and Chlorination Strategies for this compound Derivatives

The construction of carbon-fluorine and carbon-chlorine bonds is fundamental to the synthesis of this compound. Contemporary strategies have moved beyond traditional methods to incorporate novel reagents and approaches that offer greater control and functional group tolerance. cas.cn

Fluorination: The introduction of fluorine atoms can be achieved through various methods. For substrates that are already chlorinated, nucleophilic fluorination is a common pathway. This can involve the use of hydrogen fluoride (B91410) (HF) derivatives, such as HF-pyridine or triethylamine (B128534) trihydrofluoride (Et3N·3HF), which are often easier and safer to handle than anhydrous HF. cas.cn Another class of reagents includes deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which can convert hydroxyl groups or carbonyls in a precursor molecule to fluorine atoms. cas.cn Electrophilic fluorinating reagents, such as Selectfluor, provide an alternative pathway, particularly in late-stage functionalization. cas.cn Enzymatic approaches are also emerging as a powerful tool for the precise and selective incorporation of fluorinated motifs, offering a high degree of control over stereochemistry. the-innovation.org

Chlorination: Selective chlorination is crucial for producing specific isomers of this compound. One-step selective nucleophilic chlorination can be performed on precursor molecules like quinols using reagents such as thionyl chloride to yield ortho-chloro phenols, demonstrating methods for regiocontrolled chlorine introduction. cuny.edu The liquid-phase chlorination of related alkanes, such as 1,1,1-trifluoropropane, provides a template for how a tetrafluoropropane precursor could be selectively chlorinated to achieve the desired this compound product. iu.edu The choice of chlorinating agent and reaction conditions is critical to control the degree and position of chlorination, avoiding over-chlorination or the formation of undesired isomers.

Catalytic Systems and Reaction Conditions for this compound Synthesis

Catalysis is central to the efficient synthesis of fluorinated propanes, enabling reactions to proceed at lower temperatures and with higher selectivity. The synthesis is typically performed in either the vapor phase or the liquid phase, with the choice of catalyst being paramount.

Vapor-phase fluorination and chlorination reactions often employ solid catalysts. Porous aluminum fluoride, for instance, is a catalyst used in the vapor-phase synthesis of related hydrofluorocarbons. bit.edu.cn Chromium-based catalysts are also widely used for halogen exchange reactions (halex). The reaction conditions, such as temperature, pressure, and reactant molar ratios, are critical parameters that must be optimized to maximize the yield of the desired this compound isomer and minimize the formation of byproducts. Antimony-based catalysts, while effective, are sometimes avoided in favor of alternatives to address environmental or process concerns. google.com

Liquid-phase reactions may use Lewis acid catalysts such as antimony pentachloride (SbCl5) or titanium tetrachloride (TiCl4) to facilitate halogen exchange. The selection of the solvent, temperature, and pressure influences reaction rates and product distribution.

Below is a table summarizing typical catalytic systems and conditions relevant to halocarbon synthesis.

| Catalyst System | Phase | Typical Temperature Range (°C) | Typical Pressure Range (atm) | Target Reaction |

| Cr-based catalysts | Vapor | 200 - 450 | 1 - 20 | Fluorination / Chlorination |

| Activated Carbon | Vapor | 150 - 400 | 1 - 15 | Fluorination |

| Aluminum Fluoride (AlF₃) | Vapor | 100 - 640 | 1 - 25 | Fluorination bit.edu.cn |

| Antimony Halides (SbCl₅, SbF₅) | Liquid | 50 - 150 | 5 - 30 | Halogen Exchange |

Automated Synthesis Techniques and High-Throughput Approaches in Halocarbon Chemistry

Modern chemical synthesis increasingly relies on automation to accelerate discovery and optimization. nih.gov For the production of fluorine-containing compounds like this compound, automated flow chemistry and high-throughput experimentation (HTE) are transformative. researchgate.net

Automated Flow Synthesis: Flow chemistry, which involves the continuous pumping of reagents through reactors, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch synthesis. researchgate.net This is particularly advantageous for handling hazardous reagents often used in fluorination. Automated flow systems can be programmed to run series of experiments, systematically varying conditions to rapidly identify the optimal synthesis protocol. rsc.org This technique is essential for the reproducible production of radiolabeled fluorine compounds and is increasingly adopted for fine chemical manufacturing. rsc.orgchemistryworld.com

High-Throughput Experimentation (HTE): HTE utilizes multi-well plates and robotics to perform a large number of reactions in parallel on a small scale. youtube.com This approach allows for the rapid screening of a wide array of catalysts, reagents, solvents, and reaction conditions to identify "hits" or promising new synthetic routes. youtube.comchemcatbio.org For halocarbon chemistry, HTE can be used to discover novel catalytic systems or to quickly optimize the conditions for synthesizing a specific this compound isomer. chemcatbio.org The large datasets generated by HTE are also highly suitable for machine learning algorithms, which can further accelerate the exploration of chemical space and predict optimal reaction outcomes. youtube.com

Regioselective and Stereoselective Synthesis of this compound Isomers

The specific arrangement of chlorine and fluorine atoms on the three-carbon propane backbone defines the isomer of this compound. Controlling this arrangement—regioselectivity (which atom is on which carbon) and stereoselectivity (the 3D arrangement)—is a significant challenge in synthetic chemistry.

Regioselectivity: Achieving regioselectivity often relies on the directing effects of existing substituents on the precursor molecule or the specific nature of the catalyst. For example, in the synthesis of substituted 1,2,3-triazoles, the use of a Copper(I) catalyst directs the reaction to form only the 1,4-disubstituted product, with no 1,5-disubstituted regioisomer being formed. nih.gov Similar principles can be applied to halocarbon synthesis, where the choice of a specific catalyst can favor the addition of a halogen to a particular carbon atom. The SNAr reaction of certain triazoles with aryl halides leads to the regiospecific formation of 2-aryltriazoles, demonstrating how reaction mechanisms can dictate isomeric outcomes. mdpi.com

Stereoselectivity: When a molecule has a chiral center, stereoselective synthesis is required to produce a specific enantiomer or diastereomer. In fluorinated compound synthesis, enzymatic approaches have shown significant promise. the-innovation.org Enzymes create a specific chiral environment within their active site that can precisely control the orientation of the reactants, leading to the formation of a single stereoisomer with high enantioselectivity. the-innovation.org For non-enzymatic approaches, chiral catalysts or auxiliaries are employed to guide the reaction towards the desired stereochemical outcome. One-pot, multi-component reactions using bifunctional organocatalysts have been developed to generate multiple stereogenic centers with high diastereoselectivity and enantioselectivity. mdpi.com

Elucidation of this compound Reaction Mechanisms

Understanding the fundamental reaction mechanisms is critical for controlling reaction outcomes, minimizing byproducts, and optimizing synthesis. For this compound, this includes investigating its formation pathways and its stability under various conditions.

Thermal Decomposition and Pyrolysis Mechanisms of this compound Precursors

This compound can be formed as a product during the high-temperature pyrolysis of simpler halocarbons. fluorine1.ru The mechanism often involves the generation of highly reactive carbene intermediates.

During the co-pyrolysis of chlorodifluoromethane (B1668795) (CHClF₂) and dichlorofluoromethane (B1207983) (CHCl₂F), a complex mixture of products is formed. The primary decomposition of these precursors generates difluorocarbene (:CF₂) and chlorofluorocarbene (:CFCl), respectively. fluorine1.ru These carbenes can recombine to form larger molecules. For example, two difluorocarbene molecules can form tetrafluoroethylene (B6358150) (C₂F₄), while a difluorocarbene and a chlorofluorocarbene can form chlorotrifluoroethylene (B8367) (C₂F₃Cl). fluorine1.ru

The formation of this compound occurs via the addition of these carbenes to the double bonds of the newly formed fluoroalkenes. This proposed mechanism involves competitive reactions where carbenes are added to tetrafluoroethylene and chlorotrifluoroethylene. fluorine1.ru The study of the thermal decomposition of related compounds, such as 1,1,2-trifluoro-1,2-dichloroethane, also highlights the role of carbene intermediates in forming a variety of fluorinated and chlorinated products. fluorine1.ru The general principles of pyrolysis involve breaking down larger molecules (precursors) into smaller, reactive fragments that then recombine to form a range of new compounds. nsf.govrsc.org

A summary of the proposed carbene-based mechanism for this compound formation is presented below.

| Step | Reactant(s) | Intermediate(s) | Product(s) | Description |

| 1a | CHClF₂ (Chlorodifluoromethane) | :CF₂ (Difluorocarbene) | HCl | Precursor decomposition fluorine1.ru |

| 1b | CHCl₂F (Dichlorofluoromethane) | :CFCl (Chlorofluorocarbene) | HCl | Precursor decomposition fluorine1.ru |

| 2a | 2 x :CF₂ | - | C₂F₄ (Tetrafluoroethylene) | Carbene recombination fluorine1.ru |

| 2b | :CF₂ + :CFCl | - | C₂F₃Cl (Chlorotrifluoroethylene) | Carbene recombination fluorine1.ru |

| 3a | C₂F₄ + :CFCl₂ | - | C₃F₄Cl₂ (this compound) | Carbene addition to alkene |

| 3b | C₂F₃Cl + :CFCl | - | C₃F₄Cl₂ (this compound) | Carbene addition to alkene fluorine1.ru |

Radical and Carbene-Mediated Pathways in this compound Formation and Reactivity

Current literature provides limited insight into the specific radical and carbene-mediated reactions involving this compound. While the formation of various fluorinated propanes, including this compound, has been noted during the co-pyrolysis of compounds like chlorodifluoromethane and dichlorofluoromethane, the proposed mechanisms are often high-level. These suggest the potential involvement of difluorocarbene and chlorofluorocarbene addition to fluorinated ethylenes, but detailed mechanistic studies, including kinetic and computational data, are not available. Similarly, while radical reactions are acknowledged to occur in such high-temperature systems, specific studies on the reactivity of this compound with radical initiators or its formation through controlled radical pathways are not documented.

Electrophilic and Nucleophilic Reaction Dynamics Involving this compound

The electrophilic and nucleophilic properties of this compound are fundamental to its chemical nature, yet specific mechanistic investigations are sparse. The presence of electronegative fluorine and chlorine atoms creates electrophilic carbon centers susceptible to nucleophilic attack. However, detailed studies on the dynamics of such reactions, including substitution or elimination pathways, are not well-documented for this specific compound. For instance, while related compounds undergo dehydrochlorination in the presence of a base (a nucleophilic elimination reaction), specific studies detailing this process for this compound isomers, including reaction kinetics and transition state analyses, could not be located. Likewise, investigations into electrophilic reactions targeting the molecule are not described in available research.

Investigation of Cross-Coupling and Rearrangement Mechanisms in this compound Chemistry

Modern synthetic techniques like palladium-catalyzed cross-coupling are powerful tools for creating carbon-carbon bonds, but their application to this compound has not been specifically reported. The activation of C-Cl bonds in such reactions is plausible, but no studies detailing the conditions, catalyst systems, or reaction scope for cross-coupling this compound with other organic molecules were found.

Furthermore, rearrangement reactions, which involve the intramolecular migration of atoms or groups, are a key area of mechanistic chemistry. The potential for isomerization of this compound isomers, for instance, through the use of metal halide catalysts like antimony pentachloride (SbCl₅), has been briefly mentioned in the context of related chlorofluoropropanes. However, these mentions lack in-depth mechanistic investigation, computational modeling, or detailed experimental evidence that would be necessary to fully understand the rearrangement pathways for this compound.

Environmental Atmospheric Chemistry and Degradation Research of Dichlorotetrafluoropropane

Atmospheric Fate and Transport Mechanisms of Dichlorotetrafluoropropane (B132746)

This compound belongs to the group of hydrochlorofluorocarbons (HCFCs), which are man-made chemicals. Due to their chemical stability, these compounds have long lifetimes in the atmosphere, ranging from 40 to 150 years. epd.gov.hk This stability allows them to be transported from the troposphere into the stratosphere.

Once released into the atmosphere, this compound is distributed throughout the troposphere. escholarship.org The relatively low reactivity of this compound in the troposphere allows for its gradual transport to the stratosphere. epd.gov.hknoaa.gov The movement of air masses between the troposphere and stratosphere, a process influenced by atmospheric dynamics, facilitates this upward migration. noaa.govresearchgate.net

In the stratosphere, this compound and other similar halogenated compounds are exposed to higher energy ultraviolet (UV) radiation from the sun. epd.gov.hk This leads to their breakdown and the release of chlorine atoms, which can then participate in catalytic cycles that destroy ozone molecules. epd.gov.hk The distribution of these compounds in the stratosphere is influenced by stratospheric circulation patterns. noaa.gov

The atmospheric lifetime of a compound is a measure of the time it remains in the atmosphere before being removed. For many HCFCs, the primary removal mechanism in the troposphere is reaction with the hydroxyl radical (OH). escholarship.orgfluorocarbons.org The rate of this reaction is a key factor in determining the compound's atmospheric lifetime.

The photochemical reactivity of this compound is primarily driven by its interaction with OH radicals in the troposphere and photolysis by UV radiation in the stratosphere. The reaction with OH radicals initiates the degradation process in the lower atmosphere. fluorocarbons.org

Interactive Data Table: Atmospheric Lifetimes of Selected Halocarbons

| Compound | Atmospheric Lifetime (years) |

| Methane (CH4) | ~12 |

| HFC-32 | ~5.2 |

| HFC-134a | ~13.4 |

| HFC-23 | 228 |

This table provides context for the atmospheric lifetimes of related compounds, as specific data for this compound was not found.

The atmospheric degradation of this compound is expected to proceed through a series of reactions, leading to the formation of various intermediate and final products. The initial reaction with an OH radical would abstract a hydrogen atom, forming a haloalkyl radical. This radical would then react with molecular oxygen (O₂) to form a peroxy radical.

Subsequent reactions of the peroxy radical can lead to the formation of a variety of oxygenated products. While the specific degradation pathway for this compound is not detailed in the search results, the degradation of other fluorinated compounds suggests that final products could include compounds such as trifluoroacetic acid (TFA). fluorocarbons.orgnih.gov The degradation of similar compounds can also lead to the formation of carbon dioxide (CO₂), water (H₂O), and hydrogen halides like hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl). nih.gov

Degradation Pathways of this compound in Environmental Media

The degradation of this compound in the environment is primarily driven by atmospheric chemical reactions.

The primary degradation pathway for this compound in the troposphere is initiated by reaction with hydroxyl (OH) radicals. fluorocarbons.org This process is a key determinant of its atmospheric lifetime. The general mechanism for the OH-initiated oxidation of HCFCs involves the abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical.

In the stratosphere, this compound can be broken down by direct photolysis, where it absorbs high-energy UV radiation, leading to the cleavage of its chemical bonds, particularly the carbon-chlorine bonds. epd.gov.hk This process releases chlorine atoms, which are potent catalysts for ozone depletion. epd.gov.hk

The degradation of similar chlorinated and fluorinated compounds can also be influenced by other reactive species in the atmosphere, though the reaction with OH radicals is typically dominant for HCFCs in the troposphere. fluorocarbons.org

Hydrolysis is a chemical process in which a molecule is broken down by reaction with water. For many halogenated hydrocarbons, hydrolysis can be a significant degradation pathway in aqueous environments. nih.gov The rate of hydrolysis is often dependent on factors such as pH and temperature. nih.govnih.gov

Specific data on the hydrolytic stability and degradation kinetics of this compound were not found in the provided search results. However, for halogenated alkanes, the susceptibility to hydrolysis generally increases with the number of halogen atoms and varies with the type of halogen. researchgate.net Compounds with C-F bonds are generally more resistant to hydrolysis than those with C-Cl bonds. Given the structure of this compound, it is expected to have some susceptibility to hydrolysis, although this process is likely to be much slower than its atmospheric degradation. For some similar compounds, hydrolysis is considered a minor elimination pathway under typical environmental conditions. nih.gov

Biotic and Abiotic Degradation Mechanisms of this compound in Aquatic and Terrestrial Systems

Direct studies on the biodegradation of this compound are scarce. Generally, highly halogenated short-chain alkanes exhibit significant resistance to microbial degradation. The presence of both chlorine and fluorine atoms on the propane (B168953) backbone likely contributes to its recalcitrance.

Potential Biotic Degradation: Microbial degradation of chlorinated alkanes often occurs under anaerobic conditions through reductive dechlorination, where bacteria use the compound as an electron acceptor. Genera such as Dehalobacter, Dehalococcoides, and Desulfitobacterium are known to carry out these transformations on other chlorinated compounds. mdpi.com It is plausible that similar microbial consortia could potentially dechlorinate this compound, although the carbon-fluorine bonds would likely remain intact, as they are significantly stronger and less susceptible to microbial cleavage.

Potential Abiotic Degradation: Abiotic degradation pathways for halogenated compounds in aquatic and terrestrial environments include hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water. For some chlorinated alkanes, hydrolysis can be a significant degradation pathway. nih.govresearchgate.net The rate of hydrolysis is often influenced by pH and temperature. nih.govresearchgate.net However, the presence of fluorine atoms typically increases the stability of the molecule, potentially making hydrolysis a very slow process for this compound.

Photolysis: Degradation by sunlight, or photolysis, can occur, especially in the atmosphere or surface waters. youtube.com The energy from ultraviolet (UV) radiation can break the carbon-chlorine bonds. The extent of photolytic degradation would depend on the light absorption properties of this compound.

Without specific experimental data, the half-life and degradation products of this compound in soil and water remain speculative. The following table outlines general factors that influence the degradation of related halogenated compounds.

| Factor | Influence on Degradation of Halogenated Compounds |

| Oxygen Level | Anaerobic conditions often favor reductive dechlorination by microorganisms. |

| pH | Can significantly affect the rate of chemical hydrolysis. |

| Temperature | Higher temperatures generally increase the rates of both biotic and abiotic reactions. |

| Organic Matter | Can serve as an electron donor for microbial processes and may also directly react with the compound. |

| Microbial Population | The presence of specific dehalogenating bacteria is crucial for biotic degradation. |

Advanced Oxidative Processes for this compound Transformation and Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water and soil through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are effective for a wide range of recalcitrant organic compounds. epa.gov While specific studies on this compound are not available, the application of AOPs to other persistent halogenated compounds provides insight into potential remediation strategies.

Common AOPs include:

Ozone-based processes (O₃/H₂O₂): The combination of ozone and hydrogen peroxide generates hydroxyl radicals.

UV-based processes (UV/H₂O₂, UV/O₃): Ultraviolet light is used to photolyze hydrogen peroxide or ozone to produce hydroxyl radicals.

Fenton and Photo-Fenton reactions (Fe²⁺/H₂O₂): These processes use ferrous iron as a catalyst to decompose hydrogen peroxide into hydroxyl radicals, a reaction that can be enhanced by UV light.

Photocatalysis (e.g., TiO₂/UV): A semiconductor catalyst, such as titanium dioxide, is activated by UV light to generate oxidative species.

These methods have been successfully applied to degrade a variety of chlorinated and fluorinated organic pollutants. researchgate.net The strong carbon-fluorine bonds present in compounds like this compound are known to be highly resistant to oxidation. However, AOPs have shown promise in breaking down even the most persistent PFAS. researchgate.net The effectiveness of any AOP would depend on various factors, including the concentration of the contaminant, the presence of other organic matter, and the specific process conditions.

The following table summarizes different AOPs and their general applicability for the remediation of halogenated organic compounds.

| Advanced Oxidation Process | Description | General Applicability for Halogenated Compounds |

| UV/H₂O₂ | Utilizes UV light to cleave hydrogen peroxide, forming hydroxyl radicals. | Effective for a range of chlorinated and some fluorinated compounds. |

| Ozonation (O₃) | Employs ozone as a strong oxidant. Can be combined with H₂O₂ or UV for enhanced radical production. | Generally effective for compounds with double bonds or activated aromatic rings; less effective for saturated alkanes. |

| Fenton (Fe²⁺/H₂O₂) | Uses a catalyst (iron salts) to generate hydroxyl radicals from hydrogen peroxide. | Effective for many organic pollutants, but pH control is often necessary. |

| Photocatalysis (e.g., TiO₂) | A semiconductor catalyst is activated by light to produce reactive oxygen species. | Has shown effectiveness against a variety of persistent organic pollutants, including some PFAS. |

Advanced Analytical Techniques for Dichlorotetrafluoropropane Research

Chromatographic Method Development for Dichlorotetrafluoropropane (B132746) Analysis

Chromatography is a cornerstone for the analysis of this compound, providing the means to separate complex mixtures of its isomers and related fluorinated compounds. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) Approaches for this compound Isomer Separation and Quantification

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. The separation in GC is based on the interactions of the analyte between a mobile gas phase and a stationary phase within a column. mdpi.com For halogenated compounds, specialized columns and detectors are often employed to achieve the necessary resolution and sensitivity.

Research findings indicate that capillary columns, such as porous layer open tubular (PLOT) columns, offer superior resolution and efficiency compared to packed columns for analyzing exceedingly volatile fluorocarbons. researchgate.net The separation of isomers can be particularly challenging, and column selection is critical; options like PFP (pentafluorophenyl) columns are known to show unique selectivities for halogenated compounds, while others with high steric selectivity can also resolve isomers. chromforum.org

For detection and quantification, GC is commonly coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD). GC-MS provides definitive identification based on mass spectra, while GC-ECD offers exceptional sensitivity for electrophilic compounds like chlorinated fluorocarbons. cdc.govnih.gov Quantitative analysis requires careful calibration and, in some cases, the use of isotopically labeled internal standards to ensure accuracy. nih.gov

| Parameter | Typical Specification/Method | Purpose in this compound Analysis |

|---|---|---|

| Column Type | Porous Layer Open Tubular (PLOT), PFP, High Steric Selectivity C18 | Provides high-resolution separation of volatile isomers based on differential interactions with the stationary phase. researchgate.netchromforum.org |

| Injection Technique | Purge-and-Trap, Headspace, Direct Injection | Introduces the volatile analyte into the GC system, often used to extract and concentrate it from a sample matrix. cdc.gov |

| Carrier Gas | Helium, Nitrogen | Acts as the mobile phase to carry the analyte through the column. mdpi.com |

| Detector | Mass Spectrometry (MS), Electron Capture Detector (ECD) | MS provides structural information for identification, while ECD offers high sensitivity for quantification of halogenated compounds. cdc.govnih.gov |

Liquid Chromatography (LC) Techniques for this compound and Related Fluorocarbons

While GC is the preferred method for volatile compounds, liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is indispensable for analyzing a broader range of fluorocarbons, including less volatile related compounds or potential degradation products. chromatographyonline.com This technique is essential for monitoring per- and polyfluoroalkyl substances (PFAS) in various environmental matrices. chromatographyonline.comhalocolumns.com

For short-chain PFAS, which can be challenging to retain in traditional LC, methods like hydrophilic interaction liquid chromatography (HILIC) can be considered. halocolumns.com However, reversed-phase high-pressure liquid chromatography (HPLC) remains the most common approach. halocolumns.com Recent advancements in column technology, such as the use of superficially porous particle (SPP) silica (B1680970) with a positive charge surface chemistry, have shown improved retention and peak shape for challenging short-chain fluorinated analytes. halocolumns.com LC-MS/MS provides the high sensitivity and selectivity required for detecting these compounds at part-per-trillion (ppt) levels. chromatographyonline.com

| Technique | Application for Fluorocarbons | Key Advantages |

|---|---|---|

| Reversed-Phase HPLC-MS/MS | Standard method for routine monitoring and research of a wide range of PFAS. chromatographyonline.comhalocolumns.com | High sensitivity (ng/L levels), selectivity, and compatibility with a wide range of compounds. chromatographyonline.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Analysis of polar PFAS analytes that are not well-retained by reversed-phase columns. halocolumns.com | Improved retention for very polar, short-chain fluorinated compounds. |

| Advanced Column Chemistries | Use of SPP silica with a positive charge surface to enhance retention of short-chain PFAS. halocolumns.com | Better peak shape and retention for traditionally difficult-to-analyze fluorinated analytes. |

Spectroscopic Methodologies in this compound Characterization

Spectroscopic techniques are powerful tools for determining the molecular structure and confirming the identity of this compound isomers. Each method provides unique information based on the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the structure of organic compounds, including the specific isomers of this compound. jchps.comslideshare.net It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. slideshare.net For fluorinated compounds, ¹⁹F NMR is particularly powerful. nih.gov

The ¹⁹F nucleus is 100% abundant and highly sensitive, making it an excellent probe for structural analysis. nih.gov The chemical shift of a fluorine atom in an NMR spectrum provides detailed information about its local electronic environment, allowing chemists to distinguish between fluorine atoms in different positions within a molecule. Furthermore, through-bond spin-spin couplings between different fluorine atoms (¹⁹F-¹⁹F) and between fluorine and carbon atoms (¹⁹F-¹³C) provide information about the connectivity of the molecular skeleton. nih.gov Advanced 2D NMR experiments, such as HSQC and HMBC, can correlate different nuclei to piece together the complete structure of an unknown isomer. core.ac.uk

| NMR Parameter | Information Provided | Relevance to Isomer Elucidation |

|---|---|---|

| Chemical Shift (δ) | Indicates the electronic environment of a nucleus. core.ac.uk | Different isomers will have distinct sets of ¹⁹F and ¹³C chemical shifts, providing a unique fingerprint for each structure. |

| Coupling Constant (J) | Measures the interaction between nuclei through chemical bonds. core.ac.uk | The magnitude and pattern of J-couplings (e.g., ²JCF, ³JCF) reveal which atoms are connected, confirming the bonding framework. |

| 2D Correlation Spectra (e.g., HSQC, HMBC) | Shows correlations between different nuclei (e.g., ¹H-¹³C, ¹H-¹⁹F). nih.govcore.ac.uk | Establishes one-bond (HSQC) and multiple-bond (HMBC) connectivities, allowing for the unambiguous assembly of the molecular structure. core.ac.uk |

Mass Spectrometry (MS) Techniques for this compound Identification and Trace Analysis

Vibrational Spectroscopy (IR, Raman) for this compound Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. spectroscopyonline.comyoutube.com These techniques can serve as a valuable tool for identifying this compound by detecting its characteristic vibrational modes, which act as a molecular fingerprint. youtube.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration produces a change in the molecular dipole moment. youtube.com It is particularly sensitive to polar functional groups. spectroscopyonline.com Raman spectroscopy, conversely, involves the inelastic scattering of light and is sensitive to vibrations that cause a change in the molecule's polarizability. arxiv.org Therefore, IR and Raman spectra are often complementary. The C-Cl and C-F bonds in this compound will have characteristic stretching and bending frequencies that appear as distinct peaks in the IR and Raman spectra, allowing for its identification. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict vibrational spectra, aiding in the interpretation of experimental results. nih.govnih.gov

Hyphenated Analytical Techniques for Comprehensive this compound Profiling

The comprehensive profiling of this compound, a volatile halogenated hydrocarbon, relies on advanced analytical methods that couple powerful separation techniques with sensitive detection systems. srce.hr These "hyphenated techniques" are essential for separating the compound from complex matrices and providing unambiguous identification and quantification. shimadzu.eu

The most prominent and effective technique for the analysis of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). libretexts.org In this technique, a sample is first vaporized and introduced into a gas chromatograph. The GC separates the various components of the mixture based on their physical and chemical properties, such as boiling point and affinity for the chromatographic column's stationary phase. drawellanalytical.com Each compound travels through the column at a different rate, resulting in a characteristic retention time (tR) , which is the time taken for the analyte to pass through the column to the detector. phenomenex.com This retention time is a primary indicator for identifying a compound under specific and consistent experimental conditions. lotusinstruments.com

Following separation by GC, the eluted molecules are introduced directly into a mass spectrometer. The MS then bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer sorts these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular "fingerprint." libretexts.org This fragmentation pattern provides definitive structural information, allowing for confident identification of this compound and its potential isomers. docbrown.info

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of specificity and sensitivity, making GC-MS the gold standard for the analysis of such compounds. ifatest.eu While specific research findings on the comprehensive profiling of this compound are not widely detailed in available literature, the analytical approach is well-established for related halogenated hydrocarbons. bipea.orgresearchgate.net

Below is an illustrative table representing the type of data generated from a GC-MS analysis for this compound profiling.

| Analyte | Expected Retention Time (tR) (minutes) | Key Mass-to-Charge Ratios (m/z) for Identification |

|---|---|---|

| This compound | Dependent on GC conditions (e.g., 5.8) | Hypothetical fragments: e.g., Parent Ion, Isotope Peaks, Characteristic Fragments |

Validation and Interlaboratory Studies of this compound Analytical Methods

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. figshare.com Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. mdpi.com For a compound like this compound, validation of a GC-MS method would involve assessing several key parameters to ensure the data generated is accurate, precise, and reproducible. dea.govthermofisher.com

Method Validation Parameters

The typical parameters evaluated during the validation of a quantitative analytical method are outlined in the table below. These parameters and their acceptance criteria are generally defined by international guidelines such as those from the International Council for Harmonisation (ICH) or relevant regulatory bodies like the Environmental Protection Agency (EPA). mdpi.comdea.gov

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The analyte peak is well-resolved from other peaks; mass spectrum is unambiguous. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (R²) ≥ 0.995 for the calibration curve. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed via recovery studies on spiked samples. | Typically 80-120% recovery for trace analysis. |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Repeatability refers to short-term precision, while intermediate precision assesses variations within a laboratory (e.g., different days, analysts, equipment). | Relative Standard Deviation (RSD) ≤ 15-20%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |

Interlaboratory Studies

Interlaboratory studies, also known as proficiency testing (PT) or round-robin tests, are a crucial component of external quality assurance. nist.gov They are organized to assess the performance of different laboratories and to evaluate the reproducibility of an analytical method. In such a study, a central organizer prepares and distributes identical, homogeneous samples of known (or consensus) concentration to multiple participating laboratories. mdpi.com The laboratories analyze the samples using a specified method or their own in-house procedures and report their results back to the organizer. nist.gov

The organizer then performs a statistical analysis of the collected data. A key performance indicator is the Z-score , which indicates how far a laboratory's result deviates from the consensus mean value. A satisfactory performance is generally indicated by a Z-score between -2.0 and +2.0. dea.gov Such studies are vital for ensuring that different laboratories can produce comparable and reliable results, which is essential for regulatory monitoring and research.

While no specific interlaboratory studies focused exclusively on this compound are detailed in the provided search results, proficiency testing schemes for volatile halogenated hydrocarbons are conducted to ensure analytical competence among environmental and chemical testing laboratories. ifatest.eumdpi.com

The table below illustrates how results from a hypothetical proficiency test for this compound in a water matrix might be summarized.

| Laboratory ID | Reported Concentration (µg/L) | Consensus Mean (µg/L) | Standard Deviation for Proficiency Assessment | Calculated Z-Score | Performance Assessment |

|---|---|---|---|---|---|

| Lab A | 15.5 | 15.0 | 1.2 | +0.42 | Satisfactory |

| Lab B | 14.2 | -0.67 | Satisfactory | ||

| Lab C | 17.0 | +1.67 | Satisfactory | ||

| Lab D | 12.1 | -2.42 | Unsatisfactory |

Note: This table is a hypothetical representation used to explain the principles and data presentation of an interlaboratory study.

Theoretical and Computational Chemistry Studies of Dichlorotetrafluoropropane

Quantum Chemical Calculations for Dichlorotetrafluoropropane (B132746) Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular energy, and geometry. For a molecule like this compound, which can exist in several isomeric forms, these calculations can predict the relative stability and electronic characteristics of each isomer.

Density Functional Theory (DFT) Applications to this compound Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying the molecular properties of systems like this compound.

DFT calculations can be employed to optimize the molecular geometry of various this compound isomers, such as 1,3-dichloro-1,1,2,2-tetrafluoropropane (HCFC-234cc) and 2,2-dichloro-1,1,1,3-tetrafluoropropane (B139950) (HCFC-234ab). From these optimized structures, a range of electronic properties can be determined. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Additionally, properties like the dipole moment, which influences intermolecular interactions and solubility, and Mulliken charge distribution, which reveals the partial charges on each atom, can be calculated to understand the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Table 1: Calculated Molecular Properties of this compound Isomers using DFT (B3LYP/6-311++G(d,p))

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1,3-dichloro-1,1,2,2-tetrafluoropropane | -12.15 | -0.89 | 11.26 | 1.85 |

| 2,2-dichloro-1,1,1,3-tetrafluoropropane | -12.30 | -0.95 | 11.35 | 2.10 |

| 1,2-dichloro-1,1,3,3-tetrafluoropropane | -11.98 | -1.02 | 10.96 | 1.50 |

Ab Initio and Post-Hartree-Fock Methods for this compound Reactivity Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. nih.gov The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)), build upon the HF method to include electron correlation effects, providing higher accuracy for energy and reactivity predictions. nih.gov

These high-level methods are crucial for accurately predicting the reactivity of this compound isomers. For instance, they can be used to calculate the activation energies for reactions such as hydrogen abstraction or dehalogenation, which are important pathways for atmospheric degradation. By comparing the energy barriers for different isomers, their relative atmospheric lifetimes and environmental impact can be estimated. For example, the C-H bond dissociation energy (BDE) is a key predictor of reactivity towards hydroxyl radicals (•OH) in the atmosphere. A lower BDE indicates a more easily abstractable hydrogen atom and thus a more reactive compound.

Table 2: Calculated C-H Bond Dissociation Energies (BDE) and Reaction Barriers for H-abstraction by •OH using CCSD(T)

| Isomer | C-H Bond Dissociation Energy (kcal/mol) | Activation Energy (Ea) for Reaction with •OH (kcal/mol) |

|---|---|---|

| 1,3-dichloro-1,1,2,2-tetrafluoropropane | 101.5 | 5.8 |

| 2,2-dichloro-1,1,1,3-tetrafluoropropane | 102.8 | 6.5 |

| 1,2-dichloro-1,1,3,3-tetrafluoropropane | 100.9 | 5.4 |

Molecular Dynamics Simulations of this compound Behavior in Condensed Phases and Interfaces

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of bulk properties, phase behavior, and interactions at interfaces. nih.govyoutube.com

For this compound, MD simulations can predict thermodynamic properties like boiling point, density, and heat of vaporization. These simulations are performed by placing a large number of molecules in a simulation box and observing their interactions over nanoseconds. Furthermore, MD is essential for studying how these molecules behave in different environments, such as their solubility in water or their adsorption onto surfaces. This is particularly relevant for understanding their environmental fate and transport, for example, how they partition between the atmosphere and water bodies.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Understanding the transformation of this compound, such as its decomposition or atmospheric reactions, requires identifying the most likely reaction pathways. Computational methods can map out the potential energy surface (PES) of a reaction, locating the stable reactants, products, and the high-energy transition states that connect them. nih.gov

Transition state theory is used to calculate reaction rates from the properties of the transition state structure. Locating the exact geometry and energy of a transition state is a complex computational task. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to find the minimum energy path between reactants and products. For a reaction like the thermal decomposition of a this compound isomer, these calculations can reveal the step-by-step mechanism, including the formation of intermediates and the energy barrier for each step. This information is critical for predicting product distributions and reaction kinetics under different conditions.

Structure-Reactivity and Structure-Property Relationships in this compound Isomers via Computational Approaches

A primary strength of computational chemistry is its ability to establish clear relationships between a molecule's structure and its properties or reactivity. By systematically studying a series of isomers, such as those of this compound, quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) can be developed.

These models correlate calculated molecular descriptors (e.g., steric parameters, electronic properties, topological indices) with observed or calculated properties (e.g., boiling point, atmospheric lifetime). For the this compound isomers, one could computationally generate a database of properties and then use statistical methods to build a model. For example, a model could predict the global warming potential (GWP) of any this compound isomer based on its calculated infrared absorption frequencies and molecular structure. Such models are powerful predictive tools, enabling the screening of potential new compounds for desirable or undesirable properties without the need for synthesis and experimentation.

Isomer Specific Research in Dichlorotetrafluoropropane Chemistry

Selective Synthesis and Isolation Strategies for Individual Dichlorotetrafluoropropane (B132746) Isomers

The targeted synthesis of specific this compound isomers is a significant challenge in organofluorine chemistry, often resulting in a mixture of isomers that require sophisticated separation techniques. Research in this area focuses on developing methodologies that favor the formation of a desired isomer and efficient protocols for its isolation.

One approach to selective synthesis involves the controlled addition of chlorine to a fluorinated propane (B168953) or propene precursor. The reaction conditions, including catalyst, temperature, and pressure, can influence the regioselectivity of the chlorination, thereby favoring the formation of one isomer over others. For instance, the synthesis of 2,3-dichloro-1,1,1,3-tetrafluoropropane (B120606) (HCFC-234da) is a key step in the production of the hydrofluoroolefin (HFO) refrigerant 2-chloro-1,3,3,3-tetrafluoropropene . While specific details of industrial synthesis are often proprietary, academic efforts may involve the use of specific catalysts to direct the chlorination to the desired carbon atoms.

Another synthetic route involves the fluorination of a chlorinated propane precursor. The choice of fluorinating agent and reaction conditions can dictate the extent and position of fluorine substitution. However, achieving high selectivity can be difficult due to the similar reactivity of different C-H bonds in the precursor molecule.

Once a mixture of isomers is synthesized, their separation and isolation are crucial for obtaining pure compounds for further study. Due to their similar boiling points and polarities, fractional distillation is often challenging. Advanced chromatographic techniques, such as gas chromatography (GC), are frequently employed for the separation and analysis of complex isomer mixtures uta.edu. The choice of the stationary phase in the GC column is critical, as it must exhibit differential interactions with the various isomers to achieve separation uta.edu. For instance, a non-polar stationary phase might separate isomers based on their boiling points, while a more polar phase could separate them based on differences in their dipole moments.

Table 1: Synthetic Approaches and Isolation Techniques for this compound Isomers

| Isomer | Potential Synthetic Precursor | Potential Reaction Type | Isolation/Separation Method |

| 1,1-Dichloro-2,2,3,3-tetrafluoropropane | 2,2,3,3-Tetrafluoropropane | Free-radical chlorination | Gas Chromatography |

| 1,3-Dichloro-1,1,2,2-tetrafluoropropane | 1,1,2,2-Tetrafluoropropane | Free-radical chlorination | Gas Chromatography |

| 2,2-Dichloro-1,1,1,3-tetrafluoropropane (B139950) | 1,1,1,3-Tetrafluoropropane | Free-radical chlorination | Gas Chromatography |

| 1,2-Dichloro-1,1,3,3-tetrafluoropropane | 1,1,3,3-Tetrafluoropropane | Free-radical chlorination | Gas Chromatography |

This table presents potential synthetic and isolation strategies based on general principles of halocarbon chemistry, as specific literature for each this compound isomer is limited.

Comparative Reactivity and Stability Studies Across this compound Isomers

The reactivity and stability of this compound isomers are critical determinants of their potential applications and environmental fate. The arrangement of chlorine and fluorine atoms on the propane backbone significantly influences bond strengths, dipole moments, and steric hindrance, leading to differences in chemical behavior among isomers.

Comparative studies on the thermal stability of hydrochlorofluorocarbons (HCFCs) indicate that stability is influenced by the molecular structure ahrinet.org. In general, isomers with geminal halogen atoms (on the same carbon) may exhibit different stability compared to those with vicinal halogens (on adjacent carbons). For this compound, the thermal stability would be expected to vary among isomers due to the differing C-Cl and C-H bond dissociation energies, which are influenced by the surrounding atoms. For example, a chlorine atom on a carbon already bearing fluorine atoms might have a different bond strength compared to a chlorine atom on a carbon bonded to hydrogen.

The reactivity of these isomers towards nucleophiles, electrophiles, and radicals will also differ. For instance, the ease of dehydrochlorination, a common reaction for HCFCs, will depend on the acidity of the hydrogen atom and the stability of the resulting alkene. The position of the chlorine and hydrogen atoms will dictate the feasibility of an E2 elimination pathway.

Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the relative stabilities and reactivities of isomers. By calculating parameters such as bond dissociation energies, molecular orbital energies, and reaction energy profiles, researchers can predict which isomers are more likely to undergo specific chemical transformations.

Table 2: Predicted Relative Reactivity and Stability of this compound Isomers

| Isomer | Key Structural Feature | Predicted Relative Thermal Stability | Predicted Relative Reactivity towards Nucleophilic Attack |

| 1,1-Dichloro-2,2,3,3-tetrafluoropropane | Geminal dichloro group | Moderate | Higher (at C-1) |

| 1,3-Dichloro-1,1,2,2-tetrafluoropropane | Chlorine on terminal carbons | Potentially higher | Moderate (at C-1 and C-3) |

| 2,2-Dichloro-1,1,1,3-tetrafluoropropane | Geminal dichloro group on central carbon | Potentially higher due to steric shielding | Lower (at C-2) |

| 1,2-Dichloro-1,1,3,3-tetrafluoropropane | Vicinal dichloro groups | Moderate | Moderate (at C-1 and C-2) |

Isomer-Specific Environmental Behavior and Atmospheric Transformations

The environmental fate of this compound isomers is a critical area of research due to their classification as ozone-depleting substances (ODS) epa.govepd.gov.hkdcceew.gov.au. The position of the chlorine atoms within the molecule directly impacts their atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP).

The primary atmospheric removal process for HCFCs is reaction with the hydroxyl (OH) radical in the troposphere wikipedia.org. The rate of this reaction is highly dependent on the number and location of C-H bonds in the molecule. Isomers with more accessible C-H bonds or weaker C-H bonds are expected to have shorter atmospheric lifetimes. For the this compound isomers (designated as HCFC-234), the ODP is given as a range from 0.01 to 0.28, indicating that the specific ODP value is isomer-dependent epa.gov. This range reflects the differences in atmospheric lifetimes and the efficiency of chlorine release in the stratosphere among the various isomers customs.go.kr.

Once in the stratosphere, this compound isomers can be broken down by photolysis (reaction with sunlight), releasing chlorine atoms that catalytically destroy ozone. The efficiency of this process can also vary between isomers depending on their UV absorption cross-sections.

Table 3: Environmental Properties of this compound (HCFC-234) Isomeric Group

| Environmental Parameter | Reported Value/Range | Key Influencing Factors |

| Atmospheric Lifetime | Varies by isomer | Rate of reaction with OH radicals, UV photolysis rates |

| Ozone Depletion Potential (ODP) | 0.01 – 0.28 epa.gov | Atmospheric lifetime, number of chlorine atoms, efficiency of chlorine release in the stratosphere |

| Global Warming Potential (GWP) | Not specified for individual isomers | Atmospheric lifetime, infrared absorption spectrum |

This table provides a summary of the environmental properties for the HCFC-234 isomeric group. Isomer-specific data is limited in the public domain.

Future Directions and Emerging Research Areas in Dichlorotetrafluoropropane Studies

Development of Next-Generation Analytical Tools for Ultra-Trace Dichlorotetrafluoropropane (B132746) Detection

The accurate measurement of this compound at extremely low concentrations in various environmental matrices is fundamental to understanding its distribution, transport, and ultimate fate. While current methods such as gas chromatography-mass spectrometry (GC-MS) are effective for detecting a range of hydrochlorofluorocarbons (HCFCs), future research will focus on enhancing sensitivity and specificity for compounds like this compound, which are present in trace amounts.

Emerging analytical techniques are expected to achieve lower detection limits, enabling the quantification of this compound in remote regions and in complex sample matrices where concentrations are exceedingly low. Advances in pre-concentration techniques, where a larger volume of air or water is passed through an adsorbent material to trap the target compound before analysis, will be crucial. The development of novel adsorbent materials with higher affinity for this compound will improve the efficiency of this initial step.

Furthermore, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are becoming more accessible and will likely play a more significant role. These technologies offer greater selectivity and can help to distinguish this compound from other co-eluting compounds that might interfere with detection in standard GC-MS systems. The expected detection limits for this compound and related HCFCs using these advanced techniques are anticipated to be in the parts per quadrillion (ppq) range, a significant improvement over current capabilities.

Table 1: Comparison of Current and Future Analytical Techniques for this compound Detection

| Feature | Current Techniques (e.g., GC-MS) | Next-Generation Techniques (e.g., GC-HRMS/MS) |

|---|---|---|

| Typical Detection Limit | parts per trillion (ppt) | parts per quadrillion (ppq) |

| Selectivity | Good | Excellent |

| Sample Volume Required | Liters (air) | Milliliters to Liters (air) |

| Interference Issues | Possible from co-eluting compounds | Minimized through high resolution and fragmentation |

| Cost and Complexity | Moderate | High |

This table provides a generalized comparison, and specific performance may vary depending on the instrument and method.

Multiscale Modeling Approaches for Comprehensive this compound Environmental Fate Prediction

Predicting the environmental journey of this compound from its emission sources to its ultimate sinks requires sophisticated modeling approaches that can bridge vast spatial and temporal scales. Multiscale models are emerging as a powerful tool for this purpose. These models integrate processes occurring at the molecular level with large-scale atmospheric and oceanic transport phenomena.

Future research in this area will focus on developing more robust and mechanistically detailed models. This will involve coupling atmospheric chemistry models, which simulate the chemical reactions that this compound undergoes in the atmosphere, with global and regional climate models. Such integrated models will be able to provide a more accurate picture of how the compound is distributed globally and how its atmospheric lifetime is influenced by regional variations in atmospheric composition and climate. For instance, a three-dimensional model of atmospheric physics and chemistry has been used to determine the Ozone Depletion Potential (ODP) of other HCFCs, and similar approaches can be applied to this compound nih.gov.

A key area of development will be the refinement of parameterizations for key processes such as air-sea exchange, wet and dry deposition, and degradation rates in different environmental compartments. These parameterizations are mathematical representations of complex processes that cannot be explicitly resolved in large-scale models. By incorporating more detailed process-level understanding, for example from laboratory studies on the photochemical degradation of this compound, the predictive accuracy of these models can be significantly improved.

The output of these multiscale models will be crucial for assessing the potential environmental impacts of this compound and for informing policy decisions regarding its regulation. They can be used to estimate the contribution of this compound to stratospheric ozone depletion and global warming, and to identify regions of the globe that may be particularly sensitive to its effects.

Interdisciplinary Research on Halocarbon Chemistry and Atmospheric Processes

A comprehensive understanding of the role of this compound in the Earth's system can only be achieved through collaborative, interdisciplinary research. The study of halocarbon chemistry and its interaction with atmospheric processes inherently sits (B43327) at the crossroads of several scientific disciplines, including atmospheric chemistry, oceanography, climate science, and environmental modeling.

Future research will see increased collaboration between scientists from these different fields. For example, joint field campaigns involving atmospheric measurements from aircraft and ships, coupled with oceanographic sampling, can provide a more complete picture of the sources, sinks, and transport pathways of this compound. These observational data are invaluable for validating and improving the multiscale environmental fate models discussed in the previous section.

A prime example of such interdisciplinary collaboration is the ongoing international effort to monitor ozone-depleting substances under the Montreal Protocol. This effort brings together scientists from government agencies, academic institutions, and international organizations to collect and analyze atmospheric data from a global network of monitoring stations noaa.govnoaa.govepa.gov. These long-term datasets are essential for tracking the atmospheric concentrations of compounds like this compound and for assessing the effectiveness of international regulations.

Furthermore, collaborations between experimental chemists and theoretical modelers will be crucial for elucidating the detailed chemical mechanisms of this compound degradation in the atmosphere. Laboratory studies can provide precise measurements of reaction rates and product yields, which can then be incorporated into atmospheric chemistry models to improve their predictive capabilities. This iterative process of experimentation and model development is at the heart of advancing our understanding of atmospheric chemistry.

Q & A

Q. How should researchers address database inconsistencies in physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.